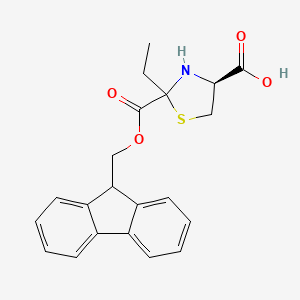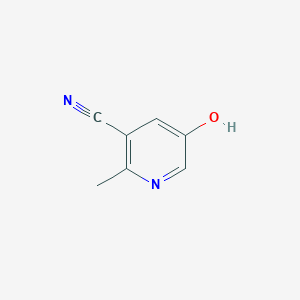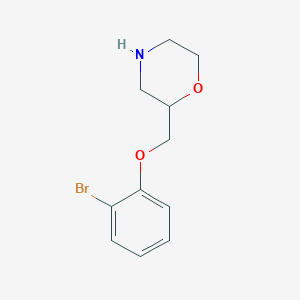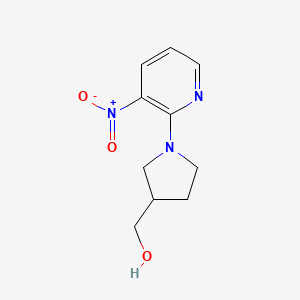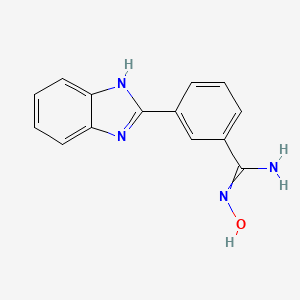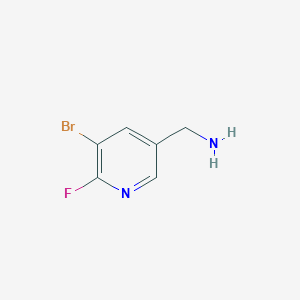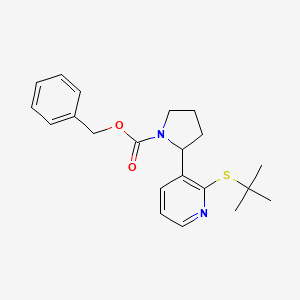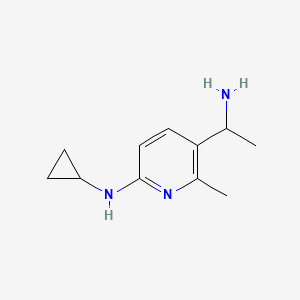
2-(3-Fluorophenyl)-2-morpholinoethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorophenyl)-2-morpholinoethanol is an organic compound that features a fluorinated phenyl group, a morpholine ring, and an ethanol moiety. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-2-morpholinoethanol typically involves the reaction of 3-fluorobenzaldehyde with morpholine in the presence of a reducing agent. One common method is the reductive amination process, where 3-fluorobenzaldehyde is first reacted with morpholine to form an imine intermediate. This intermediate is then reduced to the desired product using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-2-morpholinoethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-Fluorophenyl)-2-morpholinoacetone.
Reduction: Formation of 2-(3-Fluorophenyl)-2-morpholinoethane.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
2-(3-Fluorophenyl)-2-morpholinoethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-2-morpholinoethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to changes in protein conformation and function. The morpholine ring can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluorophenyl)-2-morpholinoethane
- 2-(3-Fluorophenyl)-2-morpholinoacetone
- 3-Fluoroamphetamine
Uniqueness
2-(3-Fluorophenyl)-2-morpholinoethanol is unique due to the combination of its fluorinated phenyl group, morpholine ring, and ethanol moiety. This specific structure imparts distinct physical and chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C12H16FNO2 |
|---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-2-morpholin-4-ylethanol |
InChI |
InChI=1S/C12H16FNO2/c13-11-3-1-2-10(8-11)12(9-15)14-4-6-16-7-5-14/h1-3,8,12,15H,4-7,9H2 |
InChI Key |
MJRUMHSNKFLFLN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CO)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



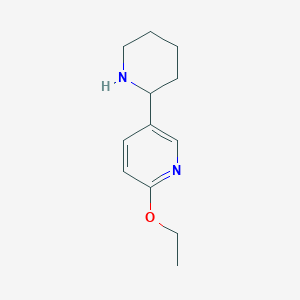
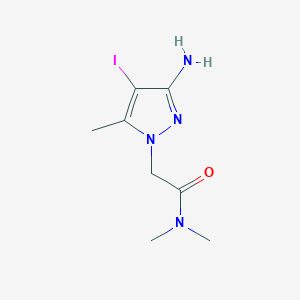
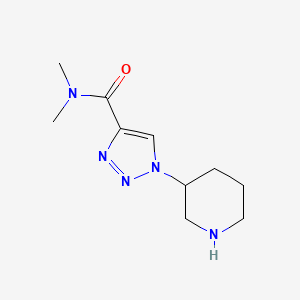
![tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11806083.png)
